Antifungal Potency: MIC Value of 3-Phenyl-1,2,4-Triazole Framework vs. Fluconazole-Resistant C. albicans
The 1,2,4-triazole core, exemplified by the 3-phenyl-substituted variant, demonstrates potent antifungal activity. In a study of novel 1,2,4-triazole derivatives, compounds with a similar phenyl-triazole scaffold exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against fluconazole-resistant Candida albicans strains, a performance that matches or surpasses the standard-of-care drug fluconazole in resistant isolates [1]. This indicates that the 3-phenyl-1,2,4-triazole framework, when properly elaborated, can overcome a major clinical limitation of existing azole antifungals. The compound (3-phenyl-1H-1,2,4-triazol-5-yl)methanol is a key intermediate for accessing this class of potent antifungal agents.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 0.5 μg/mL (for structurally analogous 1,2,4-triazole derivatives 7g and 7h) [1] |
| Comparator Or Baseline | Fluconazole (standard-of-care azole antifungal) |
| Quantified Difference | Target compound class is equipotent or superior to Fluconazole against Fluconazole-resistant Candida albicans strains [1]. |
| Conditions | In vitro MIC assay against Fluconazole-resistant clinical isolates of Candida albicans using the CLSI method [1]. |
Why This Matters
Demonstrates potential to address clinical antifungal resistance, a key driver for new drug development and procurement of specialized intermediates.
- [1] Shafiei, M., et al. (2023). 1,2,4-Triazole derivatives as novel and potent antifungal agents: Design, synthesis and biological evaluation. Journal of Molecular Structure, 1271, 134039. View Source
